Calcium Folinate

Beschreibung

Eigenschaften

Key on ui mechanism of action |

As leucovorin is a derivative of folic acid, it can be used to increase levels of folic acid under conditions favoring folic acid inhibition (following treatment of folic acid antagonists such as methotrexate). Leucovorin enhances the activity of fluorouracil by stabilizing the bond of the active metabolite (5-FdUMP) to the enzyme thymidylate synthetase. Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue. |

|---|---|

CAS-Nummer |

1492-18-8 |

Molekularformel |

C20H23N7O7.Ca C20H23CaN7O7 |

Molekulargewicht |

513.5 g/mol |

IUPAC-Name |

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12?,13-;/m0./s1 |

InChI-Schlüssel |

BZPWXVJDMRBCMD-ZEDZUCNESA-N |

Isomerische SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Kanonische SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Aussehen |

Solid powder |

Color/Form |

Crystals from water with 3 mol of water of crystallization. |

melting_point |

245 °C (decomp) |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

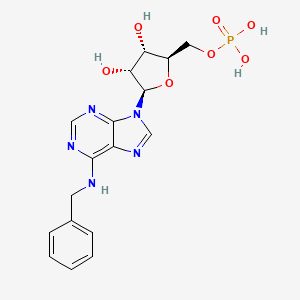

IST5-002; IST5 002; IST5002; Benzyl-AMP; N6-Benzyladenosine-5'-phosphate; |

Dampfdruck |

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Cellular Choreography of Calcium Folinate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, a salt of folinic acid, is a critical ancillary agent in chemotherapy, primarily recognized for its dual roles in "rescuing" healthy cells from the toxic effects of methotrexate and potentiating the cytotoxic activity of 5-fluorouracil (5-FU). As a reduced form of folic acid, its mechanism of action is deeply rooted in the fundamental cellular processes of one-carbon metabolism, which is essential for the biosynthesis of nucleotides and certain amino acids. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of this compound, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways to support further research and drug development in this area.

Core Mechanism of Action: A Reduced Folate's Journey

Unlike folic acid, this compound (leucovorin) does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[1][2] This intrinsic property is central to its "rescue" effect in high-dose methotrexate therapy, as methotrexate is a potent inhibitor of DHFR.[1][3] By providing a direct source of reduced folates, this compound bypasses the methotrexate-induced enzymatic block, allowing for the continued synthesis of tetrahydrofolate (THF) and its derivatives, which are crucial for DNA, RNA, and protein synthesis in healthy tissues.[1][4][5]

Upon administration, the biologically active l-isomer of this compound is rapidly metabolized into various active folate derivatives. The primary metabolic pathway involves its conversion to 5,10-methenyltetrahydrofolate, which is then further reduced to 5,10-methylenetetrahydrofolate and subsequently to 5-methyltetrahydrofolate.[1] These metabolites are the key players in one-carbon transfer reactions.

Signaling Pathway: The Folate Cycle

The folate cycle is a critical metabolic pathway responsible for the transfer of one-carbon units. This compound directly feeds into this cycle, providing the necessary cofactors for nucleotide biosynthesis. The following diagram illustrates the central role of this compound and its metabolites within this pathway.

Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity

A primary application of this compound in oncology is its synergistic interaction with the chemotherapeutic agent 5-fluorouracil. 5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][6]

The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), binds to TS. However, this binding is reversible and relatively weak. This compound enhances the efficacy of 5-FU by increasing the intracellular pool of its metabolite, 5,10-methylenetetrahydrofolate (CH2THF).[6] This reduced folate acts as a cofactor, stabilizing the binding of FdUMP to TS, forming a stable ternary complex.[1][7] This stabilized complex leads to a more prolonged and profound inhibition of TS, ultimately resulting in "thymineless death" of cancer cells due to the depletion of dTMP and subsequent disruption of DNA synthesis and repair.[1][6]

Signaling Pathway: 5-FU and this compound Synergy

The following diagram illustrates the synergistic mechanism between this compound and 5-fluorouracil in the inhibition of thymidylate synthase.

Quantitative Data on Cellular Processes

The efficacy of this compound in modulating cellular processes has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Pharmacokinetic Properties of Leucovorin

| Parameter | Value | Reference |

| Oral Bioavailability (25 mg dose) | 97% | [1] |

| Oral Bioavailability (50 mg dose) | 75% | [1] |

| Oral Bioavailability (100 mg dose) | 37% | [1] |

| Time to Peak Serum Folates (IV) | 10 minutes (mean) | [1] |

| Terminal Half-life (Total Reduced Folates) | ~6.2 hours | [1] |

Table 2: Enzyme Kinetic Parameters for Serine Hydroxymethyltransferase (SHMT)

| Enzyme Isoform | Substrate | Km (mM) | kcat (s-1) | Reference |

| Human SHMT1 (cytosolic) | L-Serine | 0.3 - 1.0 | 5.0 | [4] |

| Human SHMT1 (cytosolic) | Tetrahydrofolate | 0.02 - 0.8 | - | [4] |

| Human SHMT2 (mitochondrial) | L-Serine | ~0.4 | ~1100 (nmol/min/mg) | [4] |

| Human SHMT2 (mitochondrial) | Tetrahydrofolate | ~0.24 | ~814 (nmol/min/mg) | [4] |

Table 3: Effect of Leucovorin on 5-Fluorouracil IC50 Values in Colon Cancer Cell Lines

| Cell Line | 5-FU IC50 (µM) | 5-FU + Leucovorin IC50 (µM) | Fold Sensitization | Reference |

| HCT-116 | 11.3 | Data not consistently reported across studies | Varies | [8] |

| HT-29 | 11.25 | Data not consistently reported across studies | Varies | [8] |

| LS174T | 8.785 | Data not consistently reported across studies | Varies | [9] |

| LS174T (5-FU Resistant) | 31.46 | 5.995 (with CEA aptamer) | 5.24 | [9] |

Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and cell density.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Protocol 1: Quantification of Intracellular Folate Metabolites by HPLC

Objective: To measure the intracellular concentrations of various folate species, including 5,10-methylenetetrahydrofolate, following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines) to a desired confluency. Treat cells with this compound at various concentrations and time points.

-

Cell Lysis and Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing antioxidants (e.g., ascorbic acid, dithiothreitol) to prevent folate degradation.

-

Perform protein precipitation, typically with perchloric acid or methanol.

-

Centrifuge to pellet the protein and collect the supernatant containing the folate metabolites.

-

-

HPLC Analysis:

-

Inject the supernatant onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect the eluting folate species using a UV detector (typically at 280 nm) or a more sensitive fluorescence detector. For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often employed.

-

-

Quantification:

-

Generate standard curves for each folate metabolite of interest using known concentrations of pure standards.

-

Calculate the intracellular concentration of each folate species based on the peak areas from the HPLC chromatogram and normalize to the cell number or total protein content.

-

Protocol 2: Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)

Objective: To measure the enzymatic activity of thymidylate synthase and its inhibition by 5-FU with and without this compound.

Methodology:

-

Preparation of Cell Lysates: Prepare cell lysates from treated and untreated cells as described in Protocol 1.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Cell lysate (source of TS)

-

[5-3H]dUMP (substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Buffer (e.g., Tris-HCl) with cofactors (e.g., MgCl2, EDTA)

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the cell lysate to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The enzymatic reaction will release tritium (3H) from the C5 position of dUMP into the aqueous solvent as tritiated water (3H2O).

-

-

Termination and Separation:

-

Terminate the reaction by adding activated charcoal to adsorb the unreacted [5-3H]dUMP.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity of the supernatant (containing 3H2O) using a liquid scintillation counter.

-

Calculate the TS activity as the amount of 3H2O produced per unit time per amount of protein.

-

Protocol 3: Western Blot Analysis of the FdUMP-TS-CH2THF Ternary Complex

Objective: To qualitatively and semi-quantitatively detect the formation of the stable ternary complex in cells treated with 5-FU and this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells with 5-FU with or without this compound. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for thymidylate synthase.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate for HRP and detect the emitted light using a CCD camera or X-ray film.

-

The ternary complex will appear as a band with a slightly higher molecular weight than the free TS due to the covalent binding of FdUMP. The intensity of this band can be quantified using densitometry.

-

Experimental Workflow

The investigation of the synergistic effects of this compound and 5-FU typically follows a structured workflow, from initial in vitro studies to more complex analyses. The following diagram outlines a common experimental workflow.

Conclusion

This compound's mechanism of action is a well-defined example of how a deep understanding of cellular metabolism can be leveraged for therapeutic benefit. Its ability to selectively rescue normal tissues from antifolate toxicity and to potentiate the efficacy of fluoropyrimidines highlights its importance in modern cancer chemotherapy. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the nuances of one-carbon metabolism and to develop novel therapeutic strategies that exploit these fundamental cellular processes. The continued exploration of the intricate interplay between folates, nucleotide synthesis, and DNA integrity will undoubtedly uncover new avenues for improving cancer treatment and patient outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [Modulation of the biochemical effect of 5-fluorouracil (5-FU) by leucovorin measured by thymidylate synthase activity and nucleoside incorporation into DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural and kinetic properties of serine hydroxymethyltransferase from the halophytic cyanobacterium Aphanothece halophytica provide a rationale for salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways Involving Calcium Folinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium folinate, a stable salt of folinic acid, is a critical adjuvant in cancer chemotherapy, primarily utilized to modulate the therapeutic effects of methotrexate and 5-fluorouracil. This technical guide provides a comprehensive overview of the biochemical pathways central to this compound's mechanism of action. It details its metabolic conversion to active folate cofactors, its role in one-carbon metabolism, the "rescue" of normal cells from methotrexate-induced toxicity, and the potentiation of 5-fluorouracil's cytotoxic effects. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the core signaling pathways to support further research and drug development in this domain.

Introduction to this compound

This compound, also known as leucovorin, is the calcium salt of folinic acid, the 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, folinic acid is a metabolically active form of folate and does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in essential biosynthetic reactions. This property is central to its clinical applications. Administered intravenously or orally, this compound serves as a readily available source of reduced folates, which are crucial for de novo purine and thymidylate synthesis.

Core Biochemical Pathways

Metabolic Activation of this compound

Upon administration, this compound is rapidly absorbed and enters the cellular folate pool. It is metabolized into various active tetrahydrofolate derivatives, with 5-methyltetrahydrofolate (5-methyl-THF) being the major circulating form. The metabolic conversion involves a series of enzymatic reactions that position it as a key player in one-carbon metabolism.

Caption: Metabolic activation of this compound.

Methotrexate Rescue Mechanism

Methotrexate (MTX) is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). Inhibition of DHFR depletes the intracellular pool of reduced folates, leading to the arrest of DNA, RNA, and protein synthesis, ultimately causing cell death. High-dose methotrexate therapy is used to treat various cancers, but it can also be highly toxic to normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.

This compound "rescues" normal cells from methotrexate toxicity by providing a source of reduced folates that bypasses the DHFR-dependent step. This allows for the continuation of essential biosynthetic processes in healthy tissues while cancer cells are still affected by the methotrexate. The timing of this compound administration is critical; it must be given after methotrexate has had sufficient time to exert its anticancer effects.

Caption: Methotrexate rescue by this compound.

Potentiation of 5-Fluorouracil Activity

5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that, upon intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS). Thymidylate synthase is the rate-limiting enzyme in the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS by FdUMP is significantly enhanced in the presence of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a reduced folate derivative.

This compound increases the intracellular concentration of 5,10-CH2-THF. This leads to the formation of a stable ternary complex between FdUMP, thymidylate synthase, and 5,10-CH2-THF, which effectively locks the enzyme in an inactive state. This prolonged inhibition of thymidylate synthase enhances the cytotoxic effects of 5-FU, leading to a "thymineless death" of cancer cells.

Caption: Potentiation of 5-FU by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the biochemical interactions of this compound, methotrexate, and 5-fluorouracil.

Table 1: IC50 Values of 5-Fluorouracil in Colorectal Cancer Cell Lines

| Cell Line | 5-FU IC50 (µM) | 5-FU + Leucovorin IC50 (µM) | Fold Potentiation | Reference |

| HCT-116 | 11.3 | Not explicitly stated, but synergism shown | - | [1] |

| HT-29 | 21.6 | Synergism observed at 10 and 100 µM LV | - | [2] |

| LS-174 | 30.8 | No significant change | - | [2] |

| COLO-205 | 3.2 | Not specified | - |

Table 2: Inhibition Constants (Ki) for Methotrexate against Dihydrofolate Reductase (DHFR)

| Enzyme Source | Ki (nM) | Reference |

| Human (Wild-Type) | 0.0034 | [3] |

| Human (Wild-Type) | 1.2 | [4] |

| Human (MTX-Resistant Mutants) | 59 - 180 | [5] |

Table 3: Pharmacokinetic Parameters of Intravenous this compound in Humans

| Parameter | Value | Reference |

| Peak Plasma Time (Folinic Acid) | ~10 minutes | [6] |

| Peak Plasma Time (5-Methyl-THF) | ~1.3 hours | [6] |

| Elimination Half-life (active L-form) | 32 - 35 minutes | [7] |

| Total Reduced Folates Terminal Half-life | ~6.4 hours | [7] |

| Total Body Clearance (CHO-THFA) | Elevated by 45.4% with IFN | [8] |

| Volume of Distribution (CHO-THFA) | Increased by 38.2% with IFN | [8] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and established methodologies.[9][10][11][12][13]

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolic acid (DHF) solution (e.g., 10 mM stock)

-

NADPH solution (e.g., 10 mM stock)

-

Enzyme source (cell lysate, purified enzyme)

-

Methotrexate (MTX) for inhibition studies (optional)

-

UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare fresh working solutions of DHF and NADPH in DHFR Assay Buffer. Keep on ice.

-

Prepare serial dilutions of the enzyme source in DHFR Assay Buffer.

-

-

Assay Setup:

-

Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C or 37°C).

-

In a microplate well or cuvette, add the following in order:

-

DHFR Assay Buffer to bring the final volume to 200 µL (for microplate) or 1 mL (for cuvette).

-

Enzyme source.

-

NADPH working solution.

-

-

For inhibitor studies, pre-incubate the enzyme with MTX for a specified time before adding NADPH.

-

-

Initiate Reaction:

-

Start the reaction by adding the DHF working solution.

-

Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

-

Calculate DHFR activity using the Beer-Lambert law (Extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Thymidylate Synthase (TS) Activity Assay (Tritium Release)

This protocol is based on established tritium release assays.[14][15]

Principle: Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. If [5-³H]-dUMP is used as a substrate, the tritium atom is released into the aqueous solvent as ³H₂O. The amount of radioactivity in the aqueous phase is proportional to the TS activity.

Materials:

-

[5-³H]-dUMP (radiolabeled substrate)

-

Unlabeled dUMP

-

5,10-methylenetetrahydrofolate (cofactor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 10 mM 2-mercaptoethanol)

-

Enzyme source (cell extract)

-

Activated charcoal suspension (to adsorb unreacted substrate)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, 5,10-methylenetetrahydrofolate, and [5-³H]-dUMP.

-

-

Enzyme Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Substrate Removal:

-

Stop the reaction by adding ice-cold activated charcoal suspension.

-

Vortex and incubate on ice for 10 minutes to allow the charcoal to adsorb the unreacted [5-³H]-dUMP.

-

Centrifuge at high speed to pellet the charcoal.

-

-

Quantification of Released Tritium:

-

Carefully transfer a known volume of the supernatant (containing ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and mix well.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of released tritium (in counts per minute, CPM) and convert it to TS activity (e.g., pmol/min/mg protein) based on the specific activity of the [5-³H]-dUMP.

-

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[16][17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of the test compounds (e.g., methotrexate with or without this compound). Include untreated control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, remove the drug-containing medium.

-

Add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot dose-response curves and determine the IC50 values.

-

Conclusion and Future Perspectives

This compound remains a cornerstone of combination chemotherapy, and a thorough understanding of its biochemical pathways is essential for optimizing its clinical use and for the development of novel therapeutic strategies. The interplay between this compound, methotrexate, and 5-fluorouracil highlights the intricate nature of folate metabolism and its critical role in cell proliferation. Future research may focus on personalized medicine approaches, utilizing biomarkers to predict patient response to folate-based therapies, and exploring new drug combinations that further exploit the vulnerabilities of cancer cells' metabolic pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison between CoFactor and Leucovorin activity applied in combination with 5-fluorouracil against two human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increasing methotrexate resistance by combination of active-site mutations in human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Disposition of 5-formyl- and 5-methyltetrahydrofolic acid in serum after i.v. bolus of this compound: pharmacokinetic drug interaction with preadministered interferon-alpha-2b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 12. content.abcam.com [content.abcam.com]

- 13. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 14. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucovorin: A Technical Guide on its Discovery, Chemical Properties, and Core Applications

This in-depth technical guide provides a comprehensive overview of leucovorin, also known as folinic acid. It is intended for researchers, scientists, and drug development professionals, detailing the seminal aspects of its discovery, its intricate chemical properties, and the experimental protocols that underpin its analysis and application.

Discovery and Historical Context

Leucovorin's journey began in the broader context of research into folic acid and its role in cellular metabolism. In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast that could cure tropical macrocytic anemia.[1] This substance was initially termed 'Wills' factor'.[1]

The pivotal moment in leucovorin's discovery came in 1948 when Sauberlich and Baumann identified it as an essential growth factor for the bacterium Leuconostoc citrovorum.[2] This led to it being named "citrovorum factor".[2] Initially, its structure was unknown, but it was recognized as a derivative of folate that required metabolic activation in the liver to support bacterial growth.[2]

Subsequent research revealed that the citrovorum factor could be synthesized from pteroylglutamic acid (folic acid) by liver cells in the presence of ascorbic acid. The addition of sodium formate to these cell cultures increased the yield of the active factor, which was eventually identified as 5-formyl-tetrahydrofolic acid, or folinic acid.[2] The synthesis of folic acid itself was achieved in 1945, laying the groundwork for the eventual isolation and synthesis of its derivatives like leucovorin.[3]

Chemical Properties

Leucovorin (5-formyltetrahydrofolic acid) is a reduced and active form of folic acid.[4] Its chemical structure consists of a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue.[5][6] It is commercially available as a racemic mixture of its diastereoisomers, (6R)- and (6S)-5-formyltetrahydrofolic acid, though only the levorotary (l-isomer or (6S)-isomer), known as levoleucovorin, is biologically active.[2][7][8]

Physicochemical Characteristics

The fundamental physicochemical properties of leucovorin are summarized below. These values are crucial for its formulation, storage, and analytical characterization.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₃N₇O₇ | [2][9] |

| Molecular Weight | 473.45 g/mol | [8][9] |

| IUPAC Name | (2S)-2-[[4-[[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | [2][10] |

| CAS Number | 58-05-9 | [5][10] |

| Melting Point | 245-250 °C (decomposes) | [2][11] |

| Solubility | Sparingly soluble in water (~0.3 mg/mL at 20 °C); very soluble as calcium salt. | [2][11][12] |

| pKa | pKa1= 3.1, pKa2= 4.8, pKa3= 10.4 | [10] |

| Appearance | White to off-white or yellowish crystalline powder. | [5][11] |

Stereoisomerism and Stability

Leucovorin is a racemic mixture, but the l-isomer (levoleucovorin) is the pharmacologically active form. The d-isomer is slowly excreted by the kidneys and is not considered biologically active.

Leucovorin and its salts should be protected from light.[10][13] Leucovorin calcium for injection is typically stored at refrigerated temperatures (2-8°C).[12] Diluted solutions have varying stability depending on the diluent and temperature, ranging from 6 to 24 hours at room temperature.[12][14] Forced degradation studies show that leucovorin is susceptible to degradation under acidic, basic, oxidative, and UV light conditions.[15]

Mechanism of Action and Biochemical Pathways

Leucovorin's primary pharmacological importance lies in its ability to function as a reduced folate coenzyme, bypassing the enzymatic step blocked by folic acid antagonists like methotrexate.

Methotrexate Rescue

Methotrexate inhibits dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate to the active tetrahydrofolate (THF).[16] This blockade depletes the cellular pool of THF, which is essential for the de novo synthesis of purines and thymidylate, thereby halting DNA and RNA synthesis.[17] Leucovorin, being an already reduced folate, can be directly converted into various THF cofactors without the need for DHFR.[16][18] This allows it to replenish the THF pool in normal cells, "rescuing" them from the toxic effects of high-dose methotrexate while preserving the anti-tumor effect on malignant cells, which may have different transport mechanisms for folates.[16]

Caption: Leucovorin bypasses the methotrexate-induced block of DHFR.

Potentiation of 5-Fluorouracil (5-FU)

Leucovorin also plays a crucial role in enhancing the cytotoxic effects of the chemotherapy agent 5-fluorouracil (5-FU).[19] 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP).[17] Leucovorin is converted to a metabolite, 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and the enzyme thymidylate synthase (TS).[4][17][18] This stabilization enhances the inhibition of TS, leading to a more profound depletion of thymidylate, which is critical for DNA synthesis and repair in cancer cells.[4][17]

Caption: Leucovorin enhances 5-FU activity by stabilizing the inhibitory complex.

Key Experimental Protocols

Standardized and validated experimental methods are essential for the synthesis and analysis of leucovorin in both research and clinical settings.

Chemical Synthesis of Leucovorin

One established method for synthesizing leucovorin involves the simultaneous hydrogenation and formylation of folic acid.

Objective: To synthesize leucovorin from folic acid.

Materials:

-

Folic acid

-

90-100% Formic acid

-

Platinum oxide (PtO₂) catalyst

-

Sodium hydroxide (NaOH) solution

-

Calcium chloride (CaCl₂)

-

Ethanol

Protocol:

-

Reaction Setup: Dissolve folic acid in 90-100% formic acid.

-

Catalytic Reaction: Add platinum oxide catalyst to the solution.

-

Hydrogenation/Formylation: Subject the mixture to hydrogenation. This process simultaneously reduces the pteridine ring and formylates the N5 position.

-

Catalyst Removal: After the reaction is complete, remove the platinum catalyst by filtration.

-

Isolation of Leucovorin: Evaporate the formic acid to obtain crude leucovorin.

-

Salt Formation (Calcium Leucovorin): a. Dissolve the crude leucovorin in a sodium hydroxide solution to form the sodium salt. b. Treat the resulting solution with calcium chloride to precipitate calcium leucovorin. c. Add ethanol to enhance the precipitation of the calcium salt.

-

Purification: Collect the precipitate by filtration, wash with ethanol, and dry under vacuum to yield calcium leucovorin.

HPLC Analysis of Leucovorin in Plasma

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying leucovorin and its metabolites in biological matrices like plasma.

Objective: To determine the concentration of leucovorin in human plasma using a validated RP-HPLC method.

Instrumentation and Materials:

-

HPLC system with UV or photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20]

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup[21]

-

Acetonitrile (HPLC grade)

-

Phosphate buffer or tetrabutylammonium phosphate buffer[15][22]

-

Leucovorin analytical standard

-

Human plasma

Protocol:

-

Sample Preparation (Solid-Phase Extraction): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the plasma sample onto the cartridge. c. Wash the cartridge with an appropriate solvent to remove interfering substances. d. Elute leucovorin from the cartridge using a suitable elution solvent (e.g., methanol-based). e. Evaporate the eluate to dryness and reconstitute in the mobile phase.[21]

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.01M Phosphate Buffer, pH 6.6) and an organic modifier (e.g., Acetonitrile) in a specific ratio (e.g., 40:60).[20][22]

-

Flow Rate: 1.0 mL/min.[20]

-

Column Temperature: Ambient or controlled (e.g., 55 °C).[15]

-

Detection: UV detection at a wavelength of approximately 283-292 nm.[20][22]

-

Injection Volume: 20 µL.[22]

-

-

Quantification: a. Generate a standard curve by injecting known concentrations of the leucovorin analytical standard (e.g., in the range of 50-1500 ng/mL).[21] b. Inject the prepared plasma sample. c. Determine the concentration of leucovorin in the sample by comparing its peak area to the standard curve.

Caption: Experimental workflow for the HPLC analysis of leucovorin in plasma.Caption: Experimental workflow for the HPLC analysis of leucovorin in plasma.

References

- 1. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Folinic acid - Wikipedia [en.wikipedia.org]

- 3. The History of Folate [magnafolate.com]

- 4. bccancer.bc.ca [bccancer.bc.ca]

- 5. CAS 58-05-9: Leucovorin | CymitQuimica [cymitquimica.com]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]

- 8. L-Folinic acid | C20H23N7O7 | CID 135398559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Leucovorin calcium | CHEO ED Outreach [outreach.cheo.on.ca]

- 14. simsrc.edu.in [simsrc.edu.in]

- 15. arlok.com [arlok.com]

- 16. droracle.ai [droracle.ai]

- 17. What is the mechanism of Leucovorin Calcium? [synapse.patsnap.com]

- 18. droracle.ai [droracle.ai]

- 19. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. High-performance liquid chromatographic method for determination of leucovorin in plasma: validation and application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jpsbr.org [jpsbr.org]

The Advent of a Rescue Agent: Early Research on Calcium Folinate in High-Dose Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-dose methotrexate (HDMTX) therapy in the mid-20th century marked a significant advancement in cancer treatment, offering new hope for patients with previously untreatable malignancies. However, the profound toxicity of this powerful antifolate agent on healthy tissues, particularly the bone marrow and gastrointestinal mucosa, posed a substantial barrier to its widespread clinical application. The advent of calcium folinate, also known as leucovorin or citrovorum factor, as a "rescue" agent revolutionized the use of HDMTX, enabling the administration of highly effective anti-tumor doses while mitigating life-threatening side effects. This technical guide delves into the seminal early research that established the pivotal role of this compound in oncology, detailing the foundational experiments, quantitative outcomes, and the biochemical rationale that underpins its use.

The Biochemical Rationale: Bypassing Metabolic Blockade

Methotrexate's cytotoxic effects stem from its high-affinity inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1] DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] By blocking DHFR, methotrexate depletes the intracellular pool of reduced folates, leading to cell cycle arrest in the S phase and apoptosis, particularly in rapidly dividing cancer cells.[1]

This compound (N⁵-formyltetrahydrofolate) is a fully reduced and active derivative of folic acid.[2] Crucially, its conversion to THF does not require the action of DHFR, allowing it to bypass the metabolic blockade imposed by methotrexate.[2][3] Once inside the cell, this compound is converted to other active folate coenzymes, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, thereby replenishing the depleted folate pool and restoring DNA and RNA synthesis in healthy cells.[4] This "rescue" mechanism allows normal tissues to recover from the cytotoxic effects of methotrexate.[3]

The concept of a differential rescue effect between normal and some cancer cells also emerged from early research. It was hypothesized that some tumor cells might have a deficient uptake system for reduced folates like leucovorin, making them less susceptible to rescue while normal cells are effectively protected.[5] Additionally, normal cells are thought to more actively transport leucovorin via specialized folate transport systems.[3]

Early Preclinical and Clinical Investigations: Establishing the Paradigm

The initial understanding of leucovorin's potential as a rescue agent came from in vitro and in vivo animal studies. Folinic acid was first identified in 1948 as a necessary growth factor for the bacterium Leuconostoc citrovorum, leading to the name "citrovorum factor".[6] Subsequent research demonstrated its ability to counteract the toxic effects of folate antagonists like aminopterin and later, methotrexate.

Key Quantitative Data from Early Clinical Studies

The following tables summarize key quantitative data from early clinical trials that were instrumental in defining the parameters for high-dose methotrexate therapy with leucovorin rescue.

| Table 1: High-Dose Methotrexate and Leucovorin Rescue in Pediatric Malignant Tumors | |

| Methotrexate Dosage | 50 to 500 mg/kg infused intravenously over 6 hours.[7] |

| Leucovorin Administration | Initiated 3 hours after methotrexate infusion, continued at 3-hour intervals for 24 hours.[7] |

| Total Leucovorin Dose | Equivalent to 5% or 10% by weight of the methotrexate dosage.[7] |

| Serum Methotrexate Levels | Ranged from 71 to 727 µg/ml at the end of the infusion for doses of 100 and 500 mg/kg, respectively.[7] |

| Methotrexate Half-Life | Mean of 157 ± 31 minutes.[7] |

| Urinary Excretion | 35-53% of the administered methotrexate dose was excreted during the 6-hour infusion, with 95% excreted in the first 30 hours.[7] |

| Toxicity | Minimal hematopoietic depression. Transient elevations in serum glutamic-oxaloacetic transaminase and abnormal renal function were observed in some cases.[7] |

| Therapeutic Response | Transient disappearance or reduction of tumor size in 3 of 9 patients with tumors like rhabdomyosarcoma and osteosarcoma.[7] |

| Table 2: High-Dose Methotrexate with Minimal Leucovorin Rescue in Advanced Neoplasms | |

| Patient Population | 40 patients with advanced neoplasms.[8] |

| Methotrexate Infusion | 800 to 1350 mg/m² over 18 hours.[8] |

| Leucovorin Dosing | Individualized based on plasma methotrexate clearance, administered at 30, 36, and 42 hours post-methotrexate initiation.[8] |

| Plasma Clearance Patterns | - Rapid Clearance (110 of 118 infusions): Mean half-life of 2.2 hours, median leucovorin dose of 8.0 mg/m², 2.7% incidence of significant myelosuppression.[8] |

| - Delayed Clearance (5 infusions): Mean half-life of 6.4 hours, median leucovorin dose of 220 mg/m², myelosuppression in 1 of 5 infusions despite high-dose rescue.[8] | |

| Outcome | Demonstrated the feasibility of limiting leucovorin doses based on methotrexate clearance without excessive toxicity.[8] |

| Table 3: Efficacy of High-Dose Methotrexate with Leucovorin Rescue Across Various Cancers | |

| Methotrexate Dosage | 3 to 7.5 g/m² on a weekly basis.[9] |

| Toxicity | Myelosuppression occurred in 28% of patients and in 8% of the courses, often due to delayed methotrexate excretion.[9] |

| Tumor Regression Rates | - Head and neck cancer: 50% |

| - Non-Hodgkin's lymphoma: 59% | |

| - Small cell lung cancer: 40% | |

| - Breast cancer: 24% to 50% | |

| - Osteogenic carcinoma: 50% | |

| Overall Response Rate | 39% (70 of 178) in patients with disseminated cancer.[9] |

Foundational Experimental Protocols

The development of effective leucovorin rescue protocols relied on meticulous in vitro and in vivo experimentation. The following sections detail the methodologies of key experiments that were foundational to this research.

In Vitro Assessment of Leucovorin Rescue

This protocol is adapted from early studies evaluating the efficacy of leucovorin rescue in cell culture.

Objective: To determine the concentration of leucovorin required to rescue cultured cancer cells from methotrexate-induced cytotoxicity.

Materials:

-

Relevant cancer cell line (e.g., L1210 leukemia, human osteosarcoma cell lines).[5]

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Methotrexate stock solution.

-

This compound (Leucovorin) stock solution.

-

96-well cell culture plates.

-

Cell viability assay kit (e.g., MTT, trypan blue exclusion).

-

Incubator (37°C, 5% CO₂).

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

-

Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete medium. Remove the existing medium from the wells and add the methotrexate dilutions. Include a vehicle control. Incubate for a specified period (e.g., 24 hours).

-

Leucovorin Rescue: Prepare serial dilutions of leucovorin in complete medium. Add the leucovorin dilutions to the appropriate wells at different time points following methotrexate addition (e.g., simultaneously, or after 4, 8, 12, 24 hours).[5] Include a control group with methotrexate but no leucovorin.

-

Incubation: Incubate the cells for an additional period (e.g., 48-72 hours) to allow for cell proliferation or death.

-

Cell Viability Assessment: Assess cell viability using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of methotrexate in the presence and absence of different concentrations of leucovorin. Plot cell viability against leucovorin concentration for each methotrexate concentration to determine the rescue effect.

In Vivo Leucovorin Rescue in a Murine Tumor Model

This generalized protocol is based on early preclinical in vivo studies in mouse models.

Objective: To evaluate the efficacy of leucovorin in mitigating methotrexate toxicity and maintaining antitumor activity in a mouse xenograft or allograft model.

Materials:

-

Immunocompromised or syngeneic mice (e.g., BALB/c, nude mice).

-

Tumor cells (e.g., L1210 leukemia, Sarcoma 180).

-

Methotrexate solution for injection.

-

Leucovorin solution for injection.

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Tumor Implantation: Inoculate mice with a known number of tumor cells, either subcutaneously or intraperitoneally.

-

Tumor Growth: Allow tumors to establish and grow to a palpable or predetermined size.

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, methotrexate alone, methotrexate + leucovorin at various doses and schedules).

-

Treatment Administration: Administer methotrexate at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection).

-

Leucovorin Rescue: Administer leucovorin at specified time points after each methotrexate dose (e.g., 24 hours later).

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor body weight and observe for signs of toxicity (e.g., ruffled fur, lethargy, diarrhea) daily.

-

Perform complete blood counts to assess myelosuppression.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare tumor growth inhibition, survival rates, and toxicity profiles across the different treatment groups.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key biochemical pathway and a generalized experimental workflow for leucovorin rescue studies.

Caption: Biochemical pathway of methotrexate action and leucovorin rescue.

Caption: Generalized workflow for preclinical leucovorin rescue experiments.

Conclusion

The early research on this compound as a rescue agent was a landmark in the history of chemotherapy. Through a combination of insightful biochemical reasoning and rigorous preclinical and clinical experimentation, scientists and clinicians established a new therapeutic paradigm that maximized the anti-tumor efficacy of methotrexate while controlling its debilitating toxicity. The foundational studies outlined in this guide not only paved the way for the successful use of high-dose methotrexate in various cancers but also laid the groundwork for the broader concept of selective toxicity and rescue in cancer therapy. For today's researchers, a deep understanding of this pioneering work remains essential for the continued development of innovative and safer cancer treatments.

References

- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 2. synapse.patsnap.com [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Folinic acid - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. High dose methotrexate with leucovorin rescue. Rationale and spectrum of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcium Folinate: A Linchpin in DNA Synthesis and Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium folinate, a salt of folinic acid, is the 5-formyl derivative of tetrahydrofolic acid (THF). As a readily converted precursor to the active forms of folate, it plays a pivotal role in one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of purines and thymidylate, the fundamental building blocks of DNA. This guide provides a comprehensive technical overview of this compound's core functions in DNA synthesis and repair, its mechanisms of action in concert with chemotherapeutic agents, and detailed experimental protocols for its study.

The Central Role of Folate Metabolism in DNA Synthesis

Folate's primary function in DNA synthesis is to act as a carrier of one-carbon units. Tetrahydrofolate (THF), the active form of folate, and its derivatives are crucial cofactors for enzymes involved in the synthesis of both purine and pyrimidine nucleotides.[1][2]

Purine Synthesis: The de novo synthesis of purine rings requires two one-carbon donations from folate derivatives. Specifically, 10-formyl-THF is essential for two steps in the pathway leading to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][4]

Pyrimidine Synthesis: The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is a rate-limiting step in DNA synthesis and is critically dependent on a folate coenzyme. The enzyme thymidylate synthase (TS) catalyzes this reaction, using 5,10-methylenetetrahydrofolate as the one-carbon donor.[5][6]

This compound, as a pre-reduced form of folic acid, can be readily converted to these active THF derivatives, thereby directly fueling the production of the necessary precursors for DNA replication.[7]

Mechanism of Action in Chemotherapy

This compound's significance is profoundly highlighted in its use in oncology, where it serves dual, seemingly contradictory, roles: as a rescue agent for toxicity induced by antifolates and as a potentiator of fluoropyrimidine-based chemotherapy.

Methotrexate Rescue

Methotrexate (MTX) is a potent chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate (DHF) to THF.[5][7] This blockade leads to a depletion of intracellular THF pools, halting the synthesis of purines and thymidylate, and consequently arresting DNA synthesis in rapidly dividing cancer cells. However, this effect is not selective for cancer cells and also causes significant toxicity to healthy, proliferating tissues such as bone marrow and gastrointestinal mucosa.[8][9]

This compound serves as a "rescue" agent by bypassing the MTX-induced block on DHFR.[7][9] Being a downstream product, it replenishes the THF pool, allowing normal cells to resume DNA synthesis and mitigating the toxic side effects of high-dose methotrexate therapy.[7][8] This selective rescue is thought to be, in part, due to differences in transport mechanisms between normal and some tumor cells.[10]

Potentiation of 5-Fluorouracil (5-FU)

In contrast to its role in methotrexate rescue, this compound enhances the cytotoxic effects of 5-fluorouracil (5-FU).[6][11] 5-FU is a pyrimidine analog that, once metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS).[6] The efficacy of this inhibition is significantly increased in the presence of 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[6][11] By increasing the intracellular pool of 5,10-methylenetetrahydrofolate, this compound stabilizes this complex, leading to a more prolonged and potent inhibition of TS, thereby enhancing the disruption of DNA synthesis in cancer cells.[6][8]

This compound and DNA Repair

Folate deficiency has been linked to an increased risk of DNA damage, including uracil misincorporation and strand breaks.[12][13] Uracil can be incorporated into DNA instead of thymine when dUTP pools rise relative to dTTP pools, a direct consequence of impaired thymidylate synthesis. The subsequent excision of uracil by DNA glycosylases can lead to transient single-strand breaks, and if overwhelmed, can result in double-strand breaks and chromosomal instability.

While direct quantitative data on the enhancement of specific DNA repair pathway efficiencies by this compound is limited, its role in maintaining a balanced nucleotide pool is crucial for the fidelity of DNA replication and the efficacy of repair processes. By ensuring an adequate supply of thymidylate and purines, this compound helps to prevent the initial DNA lesions caused by nucleotide imbalances. Furthermore, in the context of methotrexate treatment, leucovorin has been shown to overcome the induction of DNA lesions.[3]

Quantitative Data

The following tables summarize available quantitative data regarding the interaction of leucovorin with thymidylate synthase and its effect on intracellular folate concentrations.

| Leucovorin Isomer | IC50 (mM) for TS Inhibition | Ki (µM) for TS Inhibition |

| (6S)-leucovorin (natural) | 0.11 | 85 |

| (6R)-leucovorin (unnatural) | 2.1 | 1590 |

| (6R,S)-leucovorin (racemic) | 0.52 | 385 |

| Data from a study on Lactobacillus casei thymidylate synthase.[1] |

| Analyte | Concentration at T0 (nmol/L) (Mean ± SD) | Concentration at T1 (nmol/L) (Mean ± SD) | p-value |

| Erythrocyte Folate | 416.7 ± 145.5 | 641.2 ± 196.3 | <0.001 |

| Erythrocyte 5-methyl THF | Not specified | Increased by 217.7 ± 209.5 | <0.001 |

| Erythrocyte non-methyl THF | Not specified | No significant change | 0.676 |

| Serum Folate | Not specified | Increased (median increase: 29.2) | <0.001 |

| T0: Before start of high-dose methotrexate and leucovorin courses. T1: After stop of high-dose methotrexate and leucovorin courses.[2][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and experimental workflows related to this compound's function.

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment

Objective: To quantify DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

γ-H2AX Foci Formation Assay for DNA Double-Strand Break Detection

Objective: To detect and quantify DNA double-strand breaks (DSBs).

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with DNA-damaging agents with or without this compound.

-

Immunostaining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with bovine serum albumin (BSA).

-

Incubate with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX).

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Microscopy: Mount the coverslips on slides and image using a fluorescence microscope.

-

Foci Quantification: Count the number of distinct fluorescent foci within the nucleus of each cell. Each focus represents a DNA double-strand break.

Tritium-Release Assay for Thymidylate Synthase Activity

Objective: To measure the activity of thymidylate synthase in intact cells.

Methodology:

-

Cell Incubation: Incubate cells with [5-³H]deoxyuridine. This is taken up by the cells and converted to [5-³H]dUMP.

-

Enzymatic Reaction: Thymidylate synthase catalyzes the conversion of [5-³H]dUMP to dTMP, releasing the tritium at the C-5 position into the cellular water.

-

Separation and Quantification: Separate the tritiated water from the radiolabeled nucleotides and other cellular components.

-

Scintillation Counting: Quantify the amount of tritium in the aqueous fraction using a liquid scintillation counter. The amount of tritium released is directly proportional to the thymidylate synthase activity.

Conclusion

This compound is a critical component in the intricate processes of DNA synthesis and repair. Its ability to serve as a readily available source of active folate coenzymes makes it indispensable for maintaining genomic integrity. In the realm of oncology, its dual role as a rescue agent in high-dose methotrexate therapy and as a potentiator of 5-fluorouracil highlights its profound impact on cancer treatment. The experimental protocols detailed herein provide a framework for researchers to further elucidate the multifaceted functions of this essential compound. A deeper understanding of this compound's mechanisms of action will continue to inform the development of more effective and less toxic therapeutic strategies in cancer and other diseases characterized by aberrant cell proliferation.

References

- 1. Metabolomic Profiling to Identify Molecular Biomarkers of Cellular Response to Methotrexate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increasing Dosage of Leucovorin Results in Pharmacokinetic and Gene Expression Differences When Administered as Two-Hour Infusion or Bolus Injection to Patients with Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. depts.washington.edu [depts.washington.edu]

- 5. The effect of 5-fluorouracil/leucovorin chemotherapy on CpG methylation, or the confounding role of leukocyte heterogeneity: an illustration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biochemical control of high-dose methotrexate/Leucovorin rescue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomic Profiling to Identify Molecular Biomarkers of Cellular Response to Methotrexate In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Modulation of the biochemical effect of 5-fluorouracil (5-FU) by leucovorin measured by thymidylate synthase activity and nucleoside incorporation into DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Leucovorine prevents methotrexate from inducing DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Metabolic Journey of Calcium Folinate: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of calcium folinate, a vital medication used in cancer therapy and for the prevention of folate deficiency. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and analytical workflows.

Introduction to this compound

This compound, a salt of folinic acid, is a reduced form of folic acid that plays a crucial role in one-carbon metabolism. It is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and the conversion of certain amino acids.[1] Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active, a key property exploited in its clinical applications.[2]

Its primary uses include:

-

"Rescue" therapy: To mitigate the toxic effects of high-dose methotrexate, a DHFR inhibitor, on healthy cells.[1]

-

Potentiation of chemotherapy: To enhance the cytotoxic effects of 5-fluorouracil (5-FU) in the treatment of colorectal cancer.[3]

-

Treatment of megaloblastic anemia: Caused by folic acid deficiency.[3]

Understanding the in vivo behavior of this compound is paramount for optimizing its therapeutic efficacy and safety.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of this compound involves a series of transformations and transport processes throughout the body.

Absorption

Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[3] However, the absorption process is saturable.[4] Studies have shown that the bioavailability of oral leucovorin (the racemic mixture of the diastereoisomers of folinic acid) decreases as the dose increases. For instance, the apparent bioavailability was reported to be 97% for a 25 mg dose, 75% for a 50 mg dose, and 37% for a 100 mg dose.[4]

Maximum plasma concentrations of both folinic acid and its active metabolite, 5-methyltetrahydrofolate (5-MTHF), are typically reached within 1 to 2 hours after oral administration.[5]

Distribution

Once absorbed, folates are widely distributed to all body tissues, with higher concentrations found in the liver and cerebrospinal fluid (CSF).[3]

Metabolism

The primary and most critical metabolic step for this compound is its conversion to the biologically active metabolite, 5-methyltetrahydrofolate (5-MTHF).[3][6] This conversion occurs primarily in the intestinal mucosa and the liver.[7][8] 5-MTHF is the predominant form of folate found in the circulation and is the active molecule that participates in one-carbon transfer reactions.[2][8]

The enzymatic conversion of 5,10-methylenetetrahydrofolate to 5-MTHF is catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR).[9] Genetic variations in the MTHFR gene can affect the efficiency of this conversion, potentially impacting an individual's response to folate supplementation.[8]

Excretion

The metabolites of this compound are primarily excreted in the urine.[3] Following intravenous administration, a significant portion of the dose is recovered in the urine.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, 5-methyltetrahydrofolate (5-MTHF), following oral and intravenous administration. These values are compiled from various studies and may vary depending on the patient population, dosage, and analytical methods used.

Table 1: Pharmacokinetic Parameters of this compound and 5-MTHF After Oral Administration

| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Folinic Acid | 0.8 mg | 5.38 ± 2.14 | - | 14.6 ± 6.6 | [10] |

| 5-MTHF | 0.8 mg | 15.7 ± 8.0 | - | 121.4 ± 62.5 | [10] |

| 5-MTHF | 436 µg (as sodium salt) | 36.8 ± 10.8 | - | 126.0 ± 33.6 | [11] |

| Total Folates | 20 mg | - | - | - | [4] |

| Total Folates | 40 mg | - | - | - | [4] |

| Total Folates | 60 mg | - | - | - | [4] |

| Total Folates | 80 mg | - | - | - | [4] |

| Total Folates | 100 mg | - | - | - | [4] |

Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound and 5-MTHF After Intravenous Administration

| Analyte | Dose | Cmax (nmol/L) | t1/2 (h) | Total Body Clearance (L/h) | Volume of Distribution (L) | Reference |

| 5-Formyl-THF | - | - | - | - | - | [12] |

| 5-Methyl-THF | - | - | - | - | - | [12] |

| (-)-Folinic Acid | 25 mg | - | - | 20.1 | 16 | [1] |

| Total Folates | 200 mg | - | - | - | - | [4] |

Note: Direct comparison of values across studies should be done with caution due to differences in study design and analytical methodologies.

Experimental Protocols

This section outlines a typical experimental protocol for a pharmacokinetic study of this compound in human subjects.

Study Design

A single-center, open-label, single-dose, crossover study is a common design. Healthy volunteers or patients receive a single oral or intravenous dose of this compound. Blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

Sample Collection and Preparation

-

Blood Collection: Collect whole blood samples into tubes containing an anticoagulant (e.g., EDTA).[13]

-

Protection from Light and Temperature: Protect samples from light and store them on ice or in a refrigerator immediately after collection to prevent folate degradation.[13]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Hemolysate Preparation (for Red Blood Cell Folate): To measure intracellular folate concentrations, prepare a hemolysate by diluting a portion of the whole blood with an ascorbic acid solution to stabilize the folates.[13][14]

-

Storage: Store plasma and hemolysate samples at -70°C or lower until analysis.[13]

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of folates in biological matrices.

-

Sample Extraction:

-

Thaw plasma samples on ice.

-

Perform a protein precipitation step by adding a solvent like methanol or acetonitrile.

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.[15][16]

-

Add an internal standard (e.g., a stable isotope-labeled version of the analyte) at the beginning of the extraction process to correct for matrix effects and extraction losses.[17]

-

-

Chromatographic Separation (HPLC):

-

Column: A reversed-phase C18 column is commonly used.[15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[10]

-

Flow Rate: A flow rate of around 0.2-0.5 mL/min is often employed.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for folate analysis.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[10]

-

MRM Transitions (Example):

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentrations of folinic acid and 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

-

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of this compound and a typical experimental workflow for its analysis.

Metabolic Pathway of this compound

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical experimental workflow for a pharmacokinetic study of this compound.

Conclusion

The in vivo metabolic fate of this compound is a well-characterized process involving saturable absorption, extensive conversion to the active metabolite 5-MTHF, wide distribution, and renal excretion. Understanding these pharmacokinetic and metabolic principles is essential for the rational use of this compound in clinical practice. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to further investigate the nuances of its in vivo behavior and to develop new therapeutic strategies.

References

- 1. Pharmacokinetics of (-)-folinic acid after oral and intravenous administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics of folinic acid and 5-methyltetrahydrofolic metabolite after repeated oral administration of this compound following methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intestinal conversion of folinic acid to 5-methyltetrahydrofolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Disposition of 5-formyl- and 5-methyltetrahydrofolic acid in serum after i.v. bolus of this compound: pharmacokinetic drug interaction with preadministered interferon-alpha-2b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]

- 14. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacological Profile of Calcium Folinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium folinate, a salt of folinic acid, is a crucial adjuvant in cancer chemotherapy. This technical guide provides an in-depth overview of the preclinical pharmacological profile of this compound, with a focus on its synergistic interaction with 5-fluorouracil (5-FU) and its role as a rescue agent for high-dose methotrexate therapy. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development.

Introduction

This compound, the calcium salt of folinic acid, is a reduced form of folic acid that plays a pivotal role in one-carbon metabolism. Unlike folic acid, its conversion to the active co-factor tetrahydrofolate (THF) does not require the action of dihydrofolate reductase (DHFR). This property underpins its two primary applications in oncology: potentiating the cytotoxic effects of the antimetabolite 5-fluorouracil (5-FU) and mitigating the toxicity of the DHFR inhibitor methotrexate. This guide delves into the preclinical data that form the basis of these clinical applications.

Mechanism of Action

Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity

This compound enhances the anticancer activity of 5-FU by increasing the intracellular pool of 5,10-methylenetetrahydrofolate (CH2THF).[1] CH2THF is an essential cofactor for the formation of a stable ternary complex with the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and the enzyme thymidylate synthase (TS).[2] This stable complex inhibits the catalytic activity of TS, leading to depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. The resulting "thymineless death" is the primary mechanism of 5-FU's cytotoxic action. Preclinical studies have consistently demonstrated that the simultaneous administration of this compound with 5-FU leads to a more sustained inhibition of TS and enhanced tumor cell killing.[2]

References

An In-depth Technical Guide to Utilizing Calcium Folinate as a Reduced Folate Source for Cellular Studies

For Researchers, Scientists, and Drug Development Professionals